molecular formula C10H10N4O B1205422 3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile CAS No. 93794-06-0

3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile

Cat. No.: B1205422
CAS No.: 93794-06-0
M. Wt: 202.21 g/mol
InChI Key: BTWPJQHMHFDOPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile typically involves the reaction of 1,3-benzoxazole-2-ylhydrazine with acrylonitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile involves its interaction with specific molecular targets. The benzoxazole ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile is unique due to its specific combination of a benzoxazole ring, hydrazine, and propanenitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

3-[amino(1,3-benzoxazol-2-yl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-6-3-7-14(12)10-13-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWPJQHMHFDOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N(CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239649
Record name 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93794-06-0
Record name 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093794060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile
Reactant of Route 2
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3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile
Customer
Q & A

Q1: What structural features of 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives are important for inhibiting immune complex-induced inflammation?

A1: Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural features influencing the anti-inflammatory activity of these compounds. Research indicates that:

  • Hydrophilic substituents at the 5-position of the benzoxazole ring increase potency. [, ]
  • Electron-releasing groups at the 5-position decrease activity. []
  • Smaller substituents at both the 5-position and the side chain generally lead to more potent compounds. []
  • Electron-withdrawing groups at the side chain tend to decrease potency. []

Q2: How do these compounds compare to known anti-inflammatory agents like hydrocortisone and indomethacin in terms of their effects on the inflammatory process?

A2: Studies using the rat pleural reverse passive Arthus reaction model demonstrated that 3-(1-(2-Benzoxazolyl)hydrazino)propanenitrile derivatives effectively reduce both exudate volume and white blood cell accumulation. [] This pattern of activity aligns more closely with hydrocortisone, a corticosteroid, than with indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This suggests that these compounds may operate through a mechanism distinct from the cyclooxygenase (COX) inhibition employed by NSAIDs.

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